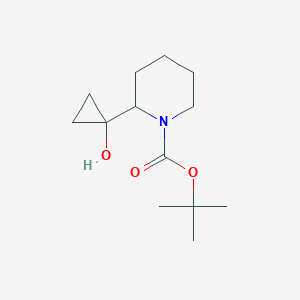

Tert-butyl 2-(1-hydroxycyclopropyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-(1-hydroxycyclopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-9-5-4-6-10(14)13(16)7-8-13/h10,16H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGJNQBBMPGPHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C2(CC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from a corresponding carboxylic ester or piperidine derivative bearing the Boc protecting group. The key step is the formation of the cyclopropanol ring attached at the 2-position of the piperidine ring, which is achieved by cyclopropanation of the ester or ketone precursor using organometallic reagents.

Cyclopropanation of Carboxylic Esters

A well-documented method involves the reaction of the ester precursor with titanium(IV) isopropoxide and ethylmagnesium bromide (EtMgBr) in diethyl ether, which promotes cyclopropanol formation:

- A stirred solution of the ester (e.g., tert-butyl 2-oxopiperidine-1-carboxylate) and titanium(IV) isopropoxide (10 mol%) in diethyl ether is slowly treated with EtMgBr over 2–3 hours at room temperature.

- After stirring for an additional 30 minutes, the mixture is cooled in an ice bath and hydrolyzed carefully with cold 10% sulfuric acid solution.

- The product is extracted with ether, washed with saturated sodium bicarbonate, brine, and dried over magnesium sulfate.

- Purification is achieved by silica gel chromatography or recrystallization.

This method yields the cyclopropanol product, this compound, in moderate to good yields (e.g., around 68%) as reported in similar cyclopropanol syntheses.

Alternative Synthetic Routes

- Starting from tert-butyl 2-oxopiperidine-1-carboxylate (also known as N-Boc-2-piperidone), the ketone functionality can be converted into the cyclopropanol by nucleophilic addition of cyclopropyl organometallic reagents or via intramolecular cyclopropanation strategies.

- Protection of the piperidine nitrogen with tert-butyl carbamate (Boc) is crucial to prevent side reactions and maintain the integrity of the nitrogen during the cyclopropanation steps.

Experimental Conditions Summary

| Step | Reagents/Conditions | Notes | Yield (%) |

|---|---|---|---|

| Ester + Ti(OiPr)4 + EtMgBr | Diethyl ether, room temp, slow addition over 2-3 h | Hydrolysis with 10% H2SO4, extraction | ~68% |

| Purification | Silica gel chromatography or recrystallization | Product isolated as solid |

Research Outcomes and Characterization

Structural Confirmation

- Proton (^1H) and carbon (^13C) NMR spectroscopy confirm the presence of the cyclopropanol ring and the Boc-protected piperidine.

- Characteristic signals include cyclopropyl protons appearing as multiplets at low field and the tert-butyl singlet near 1.4 ppm in ^1H NMR.

- The hydroxyl proton of the cyclopropanol typically appears as a singlet or broad peak depending on solvent and temperature.

Purity and Yield

- The reaction yields are generally moderate (60-70%) due to the sensitivity of the cyclopropanol ring.

- Purification by recrystallization or chromatography is effective in removing side products such as unreacted esters or over-reduced species.

Notes on Mechanistic Insights

- The use of titanium(IV) isopropoxide is believed to coordinate to the ester carbonyl, activating it toward nucleophilic attack by the Grignard reagent.

- The Grignard reagent adds twice to the ester: first forming a ketone intermediate, then intramolecular cyclopropanation occurs to yield the cyclopropanol ring.

- Hydrolysis under acidic conditions liberates the free cyclopropanol.

Related Compounds and Comparison

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(1-hydroxycyclopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

Oxidation: Ketones, aldehydes.

Reduction: Alcohols, amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 2-(1-hydroxycyclopropyl)piperidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-hydroxycyclopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxycyclopropyl moiety may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Structural and Functional Group Variations

- Hydroxy vs. Amino Substituents: The target compound’s hydroxyl group enables hydrogen-bond donor capacity, whereas analogs with amino groups (e.g., 1334493-86-5 and 1780431-89-1) exhibit basicity and nucleophilic reactivity, which may influence solubility and metabolic stability .

- Cyclopropyl vs. In contrast, linear substituents (e.g., 1334493-86-5) offer greater rotational freedom .

- The specific optical rotation ([α]D²² = +3.0) indicates chiral sensitivity in synthetic applications .

Biological Activity

Tert-butyl 2-(1-hydroxycyclopropyl)piperidine-1-carboxylate (CAS Number: 1780256-59-8) is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings, including data tables and case studies.

- Molecular Formula : C13H23NO3

- Molecular Weight : 241.33 g/mol

- Purity : ≥97%

- Structure : The compound features a piperidine ring substituted with a tert-butyl group and a hydroxycyclopropyl moiety, which may influence its biological interactions.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects and mechanisms of action.

- Receptor Interaction : Preliminary studies suggest that the compound may interact with specific receptors in the central nervous system, potentially influencing neurotransmitter systems. This interaction could lead to effects on mood and cognition.

- Neuroprotective Effects : Research indicates that compounds with similar structures exhibit neuroprotective properties, suggesting that this compound may also offer protective effects against neurodegenerative conditions.

- Antioxidant Activity : Some studies have shown that piperidine derivatives possess antioxidant properties, which could mitigate oxidative stress in cells.

Case Studies

- A study published in a peer-reviewed journal examined the effects of various piperidine derivatives on neuronal cells. It was found that compounds structurally related to this compound significantly reduced cell death in models of oxidative stress .

- Another investigation into the pharmacological profiles of piperidine derivatives highlighted their potential as anxiolytics and antidepressants, with specific emphasis on their ability to modulate serotonin and dopamine pathways .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for tert-butyl 2-(1-hydroxycyclopropyl)piperidine-1-carboxylate, and which analytical techniques are used to confirm its structure and purity?

The synthesis typically involves multi-step reactions starting with piperidine derivatives. For example, tert-butyl-protected piperidine intermediates are functionalized with cyclopropane moieties under controlled conditions (e.g., using tert-butyl chloroformate for carbamate formation) . Key steps include nucleophilic substitution or coupling reactions, often requiring anhydrous solvents (e.g., THF) and bases (e.g., NaH). Post-synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95% by area normalization) . Mass spectrometry (MS) further validates molecular weight .

Q. What are the recommended storage conditions and handling precautions for this compound to ensure stability and safety?

Store in airtight containers at 2–8°C, protected from light and moisture . Avoid incompatible materials like strong acids/bases or oxidizing agents, which may degrade the compound into toxic byproducts (e.g., CO, NOx) . Personal protective equipment (PPE), including nitrile gloves, lab coats, and P95 respirators, is mandatory during handling . Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?

Lipophilicity (logP) is influenced by the tert-butyl group, enhancing solubility in organic solvents like dichloromethane . Melting point and solubility are determined via differential scanning calorimetry (DSC) and saturation shake-flask methods, respectively. Partition coefficients (logD) are measured using octanol-water systems . Note that some properties (e.g., decomposition temperature) may require extrapolation from structurally similar compounds due to incomplete data .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield?

Yield optimization focuses on temperature control (e.g., maintaining −78°C for lithiation steps) and stoichiometric precision. For example, using a 1.2:1 molar ratio of cyclopropanol to piperidine intermediate minimizes side reactions . Catalytic additives (e.g., DMAP) accelerate carbamate formation. Reaction progress is monitored via Thin-Layer Chromatography (TLC), with quenching in ice-cold water to halt reactions at completion . Statistical Design of Experiments (DoE) can identify optimal parameters (e.g., solvent polarity, reaction time) .

Q. What methodologies assess stability under varying pH and temperature conditions?

Forced degradation studies are conducted under accelerated conditions:

- Acidic/alkaline hydrolysis : Incubate at 40°C in 0.1M HCl/NaOH for 24h, then analyze via HPLC for degradation products .

- Thermal stability : Heat samples to 60°C for 72h and monitor changes using Fourier-Transform Infrared (FTIR) spectroscopy to detect functional group alterations .

- Oxidative stress : Expose to 3% H₂O₂ and quantify peroxide adducts via LC-MS .

Q. How should discrepancies in biological activity data for structural analogs be resolved?

Contradictory activity reports (e.g., enzyme inhibition vs. activation) require orthogonal validation:

- Dose-response curves : Repeat assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm potency (IC₅₀/EC₅₀) .

- Binding assays : Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure affinity (Kd) and rule out assay-specific artifacts .

- Molecular docking : Compare binding poses of analogs in target proteins (e.g., using AutoDock Vina) to rationalize activity differences .

Q. What in vitro assays are suitable for preliminary toxicity profiling when data is limited?

- Cytotoxicity : MTT assay in HEK293 or HepG2 cells (48h exposure) .

- Genotoxicity : Ames test (bacterial reverse mutation) and Comet assay (DNA strand breaks) .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

Q. How can computational modeling predict biological target interactions?

- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using tools like Schrödinger Phase .

- Molecular Dynamics (MD) simulations : Simulate ligand-protein interactions over 100ns to assess binding stability and conformational changes .

- ADMET prediction : Software like SwissADME estimates absorption, distribution, and toxicity risks based on physicochemical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.